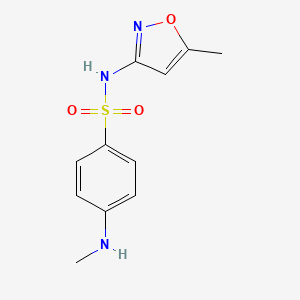

4-N-methyl-sulfamethoxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13N3O3S |

|---|---|

Molecular Weight |

267.31 g/mol |

IUPAC Name |

4-(methylamino)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |

InChI |

InChI=1S/C11H13N3O3S/c1-8-7-11(13-17-8)14-18(15,16)10-5-3-9(12-2)4-6-10/h3-7,12H,1-2H3,(H,13,14) |

InChI Key |

ZRXDSRHCGYXVTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for N Methylated Sulfamethoxazole Analogs

Chemical Synthesis Pathways of Sulfonamide Derivatives

The synthesis of sulfonamide derivatives is a well-established field in organic chemistry, traditionally centered around the reaction of a sulfonyl chloride with a primary or secondary amine. This foundational reaction provides a versatile platform for the creation of a diverse array of sulfonamide-containing molecules.

The classical approach to sulfonamide synthesis involves the reaction of an appropriately substituted arylsulfonyl chloride with an amine in the presence of a base to neutralize the hydrogen chloride byproduct. For the synthesis of sulfamethoxazole (B1682508), this would involve the reaction of 4-acetamidobenzenesulfonyl chloride with 3-amino-5-methylisoxazole (B124983). The acetyl group serves as a protecting group for the aniline (B41778) nitrogen, preventing unwanted side reactions, and is later removed through hydrolysis to yield the free amine of sulfamethoxazole.

In recent years, more advanced and efficient methods for sulfonamide synthesis have emerged. These include transition metal-catalyzed cross-coupling reactions, which offer milder reaction conditions and broader substrate scope. For instance, palladium- or copper-catalyzed C-N bond formation between aryl halides or boronic acids and sulfonamides has provided alternative routes to these compounds. Furthermore, methods starting from thiols, sulfonic acids, and sulfenamides have been developed, expanding the toolkit available to synthetic chemists.

Targeted N-Methylation Methods for Sulfamethoxazole and Related Compounds

The introduction of a methyl group onto the sulfonamide nitrogen of sulfamethoxazole to form 4-N-methyl-sulfamethoxazole, also known by its CAS number 51543-31-8, requires specific and controlled methylation strategies. The sulfonamide N-H bond is acidic and can be deprotonated to form a nucleophilic anion, which can then react with a methylating agent.

A variety of methylating agents can be employed for this transformation. Traditional reagents include methyl iodide and dimethyl sulfate (B86663). The reaction is typically carried out in the presence of a base, such as an alkali metal hydroxide (B78521) or carbonate, to facilitate the deprotonation of the sulfonamide nitrogen. The choice of solvent is also critical and can influence the reaction rate and yield.

More contemporary and selective N-methylation methods have been developed to overcome challenges such as over-methylation and the use of toxic reagents. These include the use of less hazardous methylating agents like dimethyl carbonate and the application of catalytic systems. For instance, ruthenium complexes have been shown to catalyze the N-methylation of sulfonamides using methanol (B129727) as the methyl source. Another approach involves the use of quaternary ammonium (B1175870) salts as solid methylating agents, which can offer improved selectivity for mono-methylation. Tetramethylammonium fluoride (B91410) and N,N-dimethylformamide dimethylacetal have also been reported as effective reagents for the N-methylation of sulfonamides under specific conditions.

The selective methylation of the sulfonamide nitrogen (N1) over the aromatic amine (N4) in sulfamethoxazole is a key consideration. This is often achieved by protecting the N4-amino group, typically as an acetamide, during the methylation step. The protecting group can then be removed in a subsequent step to yield the desired 4-amino-N-methyl-sulfamethoxazole.

Exploration of Precursor Compounds and Reaction Conditions in N-Methylation

The successful synthesis of this compound is highly dependent on the careful selection of precursor compounds and the optimization of reaction conditions. The primary precursor for this synthesis is sulfamethoxazole itself or a protected derivative.

Precursor Compounds:

Sulfamethoxazole: Direct methylation of sulfamethoxazole can be challenging due to the presence of two reactive nitrogen atoms.

N4-Acetyl-sulfamethoxazole: This is a common precursor where the aniline nitrogen is protected as an acetamide. This protection directs the methylation to the sulfonamide nitrogen.

Methylating Agents:

Methyl Iodide (CH₃I): A highly reactive and commonly used methylating agent.

Dimethyl Sulfate ((CH₃)₂SO₄): Another traditional and effective methylating agent, though it is highly toxic.

Diazomethane (B1218177) (CH₂N₂): A potent methylating agent, but it is explosive and toxic, requiring careful handling.

Methanol (CH₃OH): Used in conjunction with catalysts, offering a greener alternative.

Dimethyl Carbonate ((CH₃O)₂CO): A less hazardous methylating agent.

Reaction Conditions:

The optimization of reaction conditions is crucial for achieving high yields and purity of the target compound. Key parameters include:

Base: The choice and stoichiometry of the base are critical for deprotonating the sulfonamide. Common bases include sodium hydroxide, potassium carbonate, and cesium carbonate.

Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Common solvents include acetone, dimethylformamide (DMF), and acetonitrile (B52724).

Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. Reactions are often run at room temperature or with gentle heating.

Reaction Time: The duration of the reaction is monitored to ensure complete conversion of the starting material.

Below is a table summarizing various reaction conditions for the N-methylation of sulfonamides, which can be adapted for the synthesis of this compound.

| Catalyst/Reagent | Methylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| [Ru(p-cymene)Cl₂]₂ | Methanol | K₂CO₃ | Toluene | 110 | High |

| Trimethyl phosphate (B84403) | Trimethyl phosphate | Ca(OH)₂ | DMF | 80 | Good |

| Phenyltrimethylammonium iodide | Phenyltrimethylammonium iodide | Cs₂CO₃ | Toluene | 120 | Up to 85 |

| Tetramethylammonium fluoride | Tetramethylammonium fluoride | - | Toluene | 100 | High |

This table represents general conditions for N-methylation of sulfonamides and specific yields for this compound would require experimental data.

Advanced Analytical Methodologies for the Detection and Characterization of 4 N Methyl Sulfamethoxazole

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analytical workflow for the separation and quantification of 4-N-methyl-sulfamethoxazole from various matrices. The choice of technique is often dictated by the sample complexity, the required sensitivity, and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of sulfonamides, including sulfamethoxazole (B1682508) and its N-methylated derivative. Its versatility allows for the use of various stationary phases and mobile phase compositions to achieve optimal separation. Reversed-phase HPLC, utilizing C18 columns, is the most common approach. umt.edu.pkunilag.edu.ng

The mobile phase typically consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). historymedjournal.comredalyc.org Gradient or isocratic elution can be employed to separate the analyte from other compounds. historymedjournal.comredalyc.org A simple, economic, and precise RP-HPLC method was developed using a mobile phase of Triethylamine: Acetonitrile (30:70) with a flow rate of 1.0ml/min and UV detection at 260nm. ijrpb.com Another method utilized a mobile phase of acetonitrile and a buffer solution (60:40) with a flow rate of 1.2 mL/min, achieving separation in under 4 minutes. historymedjournal.com

Detection is most commonly achieved using ultraviolet (UV) detectors, with wavelengths typically set around 254 nm, 260 nm, or 265 nm. unilag.edu.ngcabidigitallibrary.orgnih.gov Diode array detectors (DAD) or photo-diode array (PDA) detectors can also be used to obtain spectral information, aiding in peak identification and purity assessment. wu.ac.th For enhanced sensitivity and selectivity, especially in complex matrices, fluorescence detection (FLD) can be employed after pre-column derivatization with reagents like fluorescamine. nih.govmdpi.com

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Agilent C18 (250mm x 4.6mm, 5µm) | YMC-Triart C8 (250 x 4.6 mm, 5µ) | Symmetry C18 (5 µm, 4.6 × 250 mm) |

| Mobile Phase | Triethylamine: Acetonitrile (30:70) | Gradient Elution | Acetonitrile and Buffer |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min for 5 min, then 1.8 mL/min |

| Detection | UV at 260 nm | PDA at 265 nm | UV at 213 nm (for sulfamethoxazole) |

| Reference | ijrpb.com | wu.ac.th | redalyc.org |

Gas Chromatography (GC) and Derivatization Approaches for Volatility Enhancement, including N-Methylation

The direct analysis of sulfonamides like sulfamethoxazole by Gas Chromatography (GC) is challenging due to their low volatility and thermal instability. jfda-online.com Therefore, derivatization is a necessary step to convert the polar functional groups into less polar, more volatile derivatives suitable for GC analysis. jfda-online.comsemanticscholar.org

N-methylation is a key derivatization strategy for sulfonamides. Reagents such as diazomethane (B1218177) or (trimethylsilyl)diazomethane can be used to methylate the sulfonamide nitrogen, thereby increasing volatility. nih.govnih.gov This process is critical for enabling the compound to be analyzed effectively by GC. The derivatization not only improves volatility but also can enhance thermal stability and improve chromatographic peak shape. gcms.cz

Following derivatization, the resulting methylated sulfonamides can be separated on a capillary GC column and detected using a flame ionization detector (FID) or, for greater sensitivity and structural information, a mass spectrometer (MS). japsonline.comsemanticscholar.orgglobalresearchonline.netresearchgate.net GC-MS is particularly powerful for identifying and quantifying trace levels of these compounds. japsonline.comsemanticscholar.org The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion of the analyte to its methylated form. nih.gov

Thin-Layer Chromatography (TLC) Applications for Sulfonamide Analysis

Thin-Layer Chromatography (TLC) serves as a simple, cost-effective, and rapid screening method for the analysis of sulfonamides. tandfonline.comusda.gov It is particularly useful for qualitative identification and can also be adapted for quantitative analysis using a densitometer. usda.govresearchgate.net

For the separation of sulfamethoxazole and related compounds, silica (B1680970) gel plates are commonly used as the stationary phase. tandfonline.comusda.govusda.gov A variety of mobile phase systems can be employed, with the choice depending on the specific sulfonamides being analyzed. A common mobile phase for separating sulfamethoxazole includes a mixture of chloroform (B151607) and n-butanol or chloroform, n-heptane, and ethanol. tandfonline.comresearchgate.netoup.com For instance, a chloroform-n-heptane-ethanol (3:3:3, v/v/v) solvent system has been successfully used for the quantitative evaluation of chromatograms. researchgate.netoup.comsemanticscholar.org

Visualization of the separated sulfonamide spots can be achieved under UV light, often at 254 nm, if the compound is fluorescent or if a fluorescent indicator is incorporated into the silica gel plate. usda.govmdpi.com Alternatively, post-chromatographic derivatization using spray reagents can be employed. Fluorescamine is a common reagent that reacts with the primary amino group of sulfonamides to produce highly fluorescent derivatives, significantly enhancing detection sensitivity. tandfonline.comusda.govusda.gov

| Parameter | Method 1 | Method 2 | Method 3 |

| Stationary Phase | Silica gel plate | Silica gel plate with preadsorbent spotting area | Allugram Xtra SIL G with fluorescent marker |

| Mobile Phase | Chloroform / n-butanol | Chloroform / tert-butanol (B103910) (80:20) | Ethyl Acetate:Methanol (75:15 v/v) |

| Visualization | Fluorescamine spray and UV light | Fluorescamine dipping and UV light | UV chamber (254 nm) |

| Reference | tandfonline.com | usda.gov | mdpi.com |

Capillary Electrophoresis Techniques for Sulfonamide Separation

Capillary Electrophoresis (CE) offers a high-efficiency alternative for the separation of sulfonamides. researchgate.net Capillary Zone Electrophoresis (CZE) is the most frequently used mode for this purpose. nih.govnih.gov The separation in CZE is based on the differential migration of charged analytes in an electric field. The charge of sulfonamides is pH-dependent, making the buffer pH a critical parameter for optimizing separation. nih.govnih.gov

Effective separations of multiple sulfonamides, including sulfamethoxazole, have been achieved using phosphate (B84403) or phosphate-borate buffers. nih.govnih.gov The pH of the running buffer is crucial; for example, a pH of 7.26 has been found to provide the best separation between adjacent sulfonamide peaks. nih.gov The applied voltage also significantly impacts the migration time and separation efficiency, with voltages around 18-25 kV being typical. nih.govresearchgate.net

To enhance resolution, especially for closely migrating compounds, modifiers can be added to the buffer. Organic modifiers like methanol or acetonitrile, or complexing agents such as β-cyclodextrin, can be used to alter the electrophoretic mobilities of the analytes. nih.gov Detection in CE is most commonly performed using a UV detector, often at a wavelength of 254 nm. nih.gov

Mass Spectrometry for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound and its related compounds. When coupled with a chromatographic separation technique, it provides a powerful analytical platform for identifying and quantifying these substances at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Identification of Transformation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the premier techniques for identifying transformation products of sulfamethoxazole, which could include this compound. nih.govresearchgate.net The coupling of HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) with a mass spectrometer allows for the separation of complex mixtures followed by the highly sensitive and selective detection of the individual components.

In these analyses, the liquid chromatograph separates the parent compound from its various transformation products. The eluent from the LC column is then introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. nih.gov The mass spectrometer then measures the mass-to-charge ratio (m/z) of the resulting ions.

For structural elucidation, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific precursor ion (e.g., the molecular ion of a potential transformation product) is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of the original molecule. High-resolution mass spectrometry (HRMS) is also invaluable in this context, as it provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent and fragment ions, further aiding in the identification of unknown transformation products. nih.gov Studies have identified various transformation products of sulfamethoxazole, including hydroxylated and ring-opened species. nih.gov For instance, after ozonation, products arising from attacks on the amine group of the aniline (B41778) ring have been identified. scilit.com

| Transformation Product | Analytical Technique | Key Findings | Reference |

| 4-Nitro-sulfamethoxazole | UHPLC-HRMS/MS | Identified as a phototransformation product subject to biodegradation. | nih.gov |

| 3-Amino-5-methylisoxazole (B124983) | UHPLC-HRMS/MS | A phototransformation product of sulfamethoxazole. | nih.gov |

| Sulfanilic acid | UHPLC-HRMS/MS | A phototransformation product showing primarily abiotic degradation. | nih.gov |

| Glucuronide conjugates | LC-SWATH/MS | Previously unreported metabolites identified in kidney transplant recipients. | nih.gov |

| Isoxazole (B147169) ring-opened variants | LC-SWATH/MS | Novel metabolites of sulfamethoxazole identified in a real-world patient cohort. | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely utilized technique for the profiling of metabolites in complex biological samples. mdpi.com The methodology involves the separation of volatile and thermally stable compounds by gas chromatography, followed by their detection and identification based on their mass-to-charge ratio by mass spectrometry. For non-volatile compounds like sulfamethoxazole and its metabolites, a derivatization step, such as trimethylsilylation, is often required to increase their volatility and thermal stability. mdpi.com

In the context of sulfamethoxazole, GC-MS analysis can identify the parent compound and its various metabolites. The mass spectrum of sulfamethoxazole typically shows a molecular ion peak [M]+ at an m/z of 253. researchgate.net Pharmacometabolomics studies have successfully used mass spectrometry to identify a range of sulfamethoxazole metabolites in biological fluids like urine. nih.gov While many metabolites are putatively identified based on spectral similarity, this approach provides crucial insights into the biotransformation of the drug. nih.gov

One of the key metabolites of sulfamethoxazole is N4-acetyl-sulfamethoxazole. However, the analytical principles of GC-MS are fully applicable to other derivatives, including this compound. The fragmentation patterns generated in the mass spectrometer provide a chemical fingerprint that allows for the structural elucidation and differentiation of such closely related compounds.

Table 1: Putatively Identified Sulfamethoxazole Metabolites via Mass Spectrometry This table is based on findings for sulfamethoxazole metabolism, with techniques applicable to its N-methyl derivative.

| Metabolite | Mass-to-Charge Ratio (m/z) |

| Sulfamethoxazole | 253.05 |

| N4-acetyl-sulfamethoxazole | 295.06 |

| Sulfamethoxazole-N1-glucuronide | 429.09 |

| N4-acetyl-sulfamethoxazole-glucuronide | 471.10 |

| Hydroxylamine-sulfamethoxazole | 269.05 |

Isotope Ratio Mass Spectrometry for Nitrogen Isotopic Analysis of Sulfonamides

Compound-specific isotope analysis (CSIA) is a powerful tool for investigating the origin and degradation pathways of environmental contaminants. uni-bayreuth.de Isotope Ratio Mass Spectrometry (IRMS) coupled with Gas Chromatography (GC) allows for the precise measurement of nitrogen isotope ratios (¹⁵N/¹⁴N) in specific compounds like sulfonamides. nasa.gov This information can help distinguish between different transformation processes, as biochemical reactions often result in isotopic fractionation. uni-bayreuth.deresearchgate.net

However, the direct analysis of polar and non-volatile compounds such as sulfamethoxazole by GC-IRMS is challenging. To overcome this, a derivatization step is employed to make the analyte suitable for gas chromatographic separation. uni-bayreuth.de For the nitrogen isotope analysis of sulfamethoxazole, a validated method involves methylation, specifically at the N¹-position, using reagents like trimethylsilyldiazomethane (B103560) (TMSD). uni-bayreuth.de This derivatization yields N¹-methyl-sulfamethoxazole, a compound that can be analyzed by GC-IRMS. Research has demonstrated derivatization yields of up to 87%, which is sufficient for reliable compound-specific isotope analysis. uni-bayreuth.de

By measuring changes in the nitrogen isotope ratios, researchers can gain insights into degradation mechanisms, which is often not possible by relying on the isotopic information of a single element like carbon. uni-bayreuth.deresearchgate.net This dual-element isotope analysis approach enhances the ability to characterize transformation reactions in complex environmental systems. uni-bayreuth.de

Table 2: GC-IRMS Parameters for Nitrogen Isotope Analysis of Derivatized Sulfamethoxazole Based on typical parameters used in the analysis of sulfonamides. researchgate.net

| Parameter | Value/Condition |

| Derivatization Reagent | Trimethylsilyldiazomethane (TMSD) |

| Target Derivative | N¹-methyl-sulfamethoxazole |

| GC Column | DB-5ms or similar |

| Injection Temperature | 250 °C |

| Combustion Reactor Temp. | 1020 °C |

| Isotope Ratio Measured | δ¹⁵N |

Spectrophotometric Methods for Quantitative Determination of Sulfonamides

Spectrophotometry offers a simple, cost-effective, and accessible means for the quantitative determination of sulfonamides, including sulfamethoxazole. walshmedicalmedia.comrdd.edu.iq These methods are typically based on chemical reactions that produce a colored product, the absorbance of which is measured at a specific wavelength (λmax). The concentration of the analyte is then determined using Beer's law. walshmedicalmedia.com

Several chemical strategies have been developed for the spectrophotometric analysis of sulfamethoxazole:

Diazotization-Coupling Reactions: This is a common approach where the primary aromatic amine group of sulfamethoxazole is diazotized with sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is then coupled with a suitable agent, such as N-(1-naphthyl) ethylenediamine (B42938) dihydrochloride (B599025) or 2,4,6-trihydroxybenzoic acid, to form a stable, colored azo dye. walshmedicalmedia.comresearchgate.netresearchgate.net

Oxidative Coupling Reactions: In this method, the primary amine group is oxidized, and the product is coupled with another reagent, like phenoxazine (B87303) in the presence of iron (III), to form a colored complex. walshmedicalmedia.com

Condensation Reactions: Sulfamethoxazole can react with aldehydes, such as vanillin, to form a Schiff base, which is a colored product suitable for spectrophotometric measurement. researchgate.net

Ion-Pair Complex Formation: This technique involves the reaction between the basic nitrogen of the sulfamethoxazole molecule and a dye, such as Eriochrome black T, in a buffered solution to form a colored ion-pair complex that can be extracted into an organic solvent. rdd.edu.iq

These methods have been optimized for various parameters, including pH, reagent concentration, and reaction time, to achieve high sensitivity and accuracy. walshmedicalmedia.com

Table 3: Comparison of Spectrophotometric Methods for Sulfamethoxazole Determination

| Method Principle | Reagent(s) | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

| Oxidative Coupling | Phenoxazine / Fe(III) | 520 | 0.1 - 6.0 | 6.105 × 10⁴ |

| Diazotization-Coupling | 2,4,6-Trihydroxybenzoic acid | 416 | 0.2 - 16 | 1.8 × 10⁴ |

| Diazotization-Coupling | 4-chloro resorcinol | 432 | 2.0 - 25 | 0.0848 (Slope of curve) |

| Schiff Base Formation | Vanillin | 399 | 5.0 - 80 | 1.1 × 10⁴ |

| Ion-Pair Formation | Eriochrome black T (EBT) | 490 | 1.0 - 10 | 0.471 × 10⁴ |

Chemometric Approaches in Analytical Characterization of Complex Mixtures

When analyzing complex mixtures containing multiple compounds with overlapping analytical signals, such as in pharmaceutical formulations or environmental samples, traditional analytical methods may be insufficient. Chemometrics employs multivariate statistical and mathematical methods to extract meaningful information from complex chemical data. tsijournals.comnih.gov

For the analysis of sulfamethoxazole in the presence of other substances, several chemometric techniques have been successfully applied, particularly in conjunction with spectrophotometry where spectral overlap is common. tsijournals.comresearchgate.net

Principal Component Regression (PCR) and Partial Least Squares (PLS): These are full-spectrum techniques that are widely used for the simultaneous determination of multiple components in a mixture. tsijournals.com They build a regression model based on the calibration spectra of the compounds of interest. These methods have been applied to analyze pharmaceutical mixtures of sulfamethoxazole and trimethoprim (B1683648), demonstrating high accuracy with mean percentage recoveries around 100.92% for PCR and 101.07% for PLS. tsijournals.com

Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS): This method is particularly useful for resolving and identifying unknown components and their concentration profiles from evolving data, such as that generated during a degradation process. nih.gov In studies of sulfamethoxazole photodegradation, MCR-ALS has been used to process data from liquid chromatography and UV-Visible spectrophotometry, successfully resolving six different chemical species, including the parent drug, a conformational isomer, and four distinct photoproducts. nih.gov

These chemometric approaches enhance the power of analytical instrumentation, allowing for the accurate characterization and quantification of sulfamethoxazole and its derivatives even in challenging matrices without the need for complex separation steps. tsijournals.com

Table 4: Performance of Chemometric Methods for Sulfamethoxazole Determination in a Mixture Data from the analysis of a sulfamethoxazole (SMZ) and trimethoprim (TMP) mixture. tsijournals.com

| Method | Analyte | Mean Percentage Recovery (%) | Standard Deviation |

| Partial Least Squares (PLS) | SMZ | 101.07 | 0.967 |

| Principal Component Regression (PCR) | SMZ | 100.92 | 1.174 |

Environmental Occurrence and Environmental Fate of N Methylated Sulfamethoxazole

Detection and Prevalence in Aquatic Systems (Wastewater, Surface Water, Groundwater)

N-substituted sulfamethoxazole (B1682508) derivatives, with sulfamethoxazole (SMX) being the most extensively studied, are frequently detected contaminants in various aquatic environments globally. nih.govacs.org Their presence is a direct consequence of incomplete removal by conventional wastewater treatment plants (WWTPs). nih.govnih.gov

Wastewater: WWTPs are primary conduits for the entry of these compounds into the aquatic environment. nih.gov Studies have reported high concentrations of SMX in wastewater, with levels varying significantly depending on the source and treatment level. For instance, concentrations in hospital wastewater effluent in Belgium have been found as high as 66.4 µg/L, while other WWTPs show levels up to 22 µg/L in the USA and up to 15.6 µg/L in Vietnam. mdpi.com One study identified an average concentration of 27.8 mg/L (27,800 µg/L) for sulfamethoxazole in a hospital effluent, along with its metabolite N4-acetyl-sulfamethoxazole. researchgate.net The removal efficiency of SMX in treatment processes can be variable, with one study on constructed wetlands showing over 98% removal, though concentrations in the effluent still ranged from 0.047 to 0.574 µg/L. nih.gov Another study noted that wetlands removed N-acetyl-sulfamethoxazole (82.3–99.8%) more effectively than its parent compound, SMX (54.3–80.2%). nih.gov

Surface Water: As a result of effluent discharge, SMX is commonly found in surface waters such as rivers and lakes. igem.orgnih.gov A review of numerous studies found that while most surface water samples had SMX concentrations below 286 ng/L, levels could reach up to 4 µg/L, especially in streams receiving WWTP effluent. nih.govfrontiersin.org In one case, surface water concentrations upstream and downstream of an effluent discharge point were 96 µg/L and 142 µg/L, respectively. semanticscholar.org In European surface waters, median concentrations are around 50 ng/L. frontiersin.org SMX was detected in 23% of surface water samples in a Portuguese study. nih.gov

Groundwater: Contamination of groundwater by sulfamethoxazole and its derivatives is also a documented concern, often resulting from sources like inadequate sanitation and wastewater infiltration. plos.orgresearchgate.net A study in Kisumu, Kenya, found SMX in 14.3% of groundwater sources, with concentrations ranging up to 258.2 ng/L. plos.orguonbi.ac.ke The presence of these compounds in groundwater is significant as it is a primary source of drinking water for many communities. researchgate.netuonbi.ac.ke

| Aquatic System | Location | Concentration Range | Reference |

|---|---|---|---|

| Wastewater (Hospital) | Belgium | Up to 66.4 µg/L | mdpi.com |

| Wastewater (WWTP) | Pennsylvania, USA | Up to 22 µg/L | mdpi.com |

| Wastewater (Hospital) | Not Specified | Average of 27.8 mg/L | researchgate.net |

| Wastewater Effluent (Constructed Wetland) | Not Specified | 0.047 - 0.574 µg/L | nih.gov |

| Surface Water (General) | Europe | Median: 52 ng/L; Max: up to 4 µg/L | nih.govfrontiersin.org |

| Surface Water (River downstream of WWTP) | Not Specified | 142 µg/L | semanticscholar.org |

| Groundwater | Kisumu, Kenya | Up to 258.2 ng/L | plos.orguonbi.ac.ke |

Presence and Distribution in Terrestrial Environments (Soils, Sediments)

N-substituted sulfamethoxazole derivatives are also prevalent in terrestrial environments, largely due to the land application of sewage sludge or manure from treated livestock. researchgate.net Once in the soil, their fate is governed by sorption and degradation processes.

Soils: The persistence of SMX in soil can be influenced by various factors, including soil texture, organic carbon content, temperature, and microbial activity. researchgate.net The half-life of SMX in soil has been reported to range from 4 to 13 days in some laboratory studies, though it can be more persistent under certain environmental conditions. researchgate.net The sorption of SMX to soil particles is a key process affecting its mobility. researchgate.net This sorption is pH-dependent; as pH increases, the anionic form of SMX becomes dominant, leading to electrostatic repulsion from negatively charged soil particles and thus decreased sorption. researchgate.net

Sediments: Sediments in rivers and lakes act as sinks for many pollutants, including sulfamethoxazole and its derivatives. nih.gov These compounds are regularly detected in surface sediments of contaminated water systems. nih.gov One study reported that SMX was detectable in 50% of tested sediments. igem.org The concentrations found in river sediments can range from 11 µg/kg to 4125 µg/kg. semanticscholar.org Sorption to sediment is a critical mechanism controlling the environmental fate of these antibiotics. nih.gov Both organic and inorganic fractions of sediment can contribute to the sorption of SMX. nih.gov Studies have shown that chronic exposure to environmental concentrations of SMX in water leads to its accumulation in surface sediments, with measured concentrations reaching approximately 2.1 µg/kg dry weight. nih.gov

| Terrestrial Environment | Reported Finding | Concentration Range | Reference |

|---|---|---|---|

| Pasture Soils | Half-life can range from 14 to 346 days in some upland soils. | Not Applicable | researchgate.net |

| River Sediments | Detected in 50% of tested samples in a UNESCO report. | Not specified | igem.org |

| River Sediments | Accumulation from contaminated water. | 11 µg/kg - 4125 µg/kg | semanticscholar.org |

| Stream Sediments | Accumulation after 28-day exposure to contaminated water. | Approx. 2.1 µg/kg (dry weight) | nih.gov |

Mechanisms of Environmental Transport and Distribution of N-Substituted Sulfamethoxazole Derivatives

The transport and distribution of N-substituted sulfamethoxazole derivatives in the environment are governed by a combination of physical, chemical, and biological processes. Key factors include the compound's chemical properties, such as water solubility and sorption characteristics, as well as environmental conditions like pH and the presence of organic matter.

The mobility of sulfamethoxazole is significantly influenced by its chemical speciation, which is pH-dependent. researchgate.net In weakly acidic solutions (pH ~5.6), SMX is predominantly in a non-ionic form, which can enhance its migration rate in groundwater compared to more charged compounds. mdpi.com However, as the pH of the surrounding medium increases above its second acidity constant (pKa2 of 5.6), SMX transitions to an anionic (negatively charged) form. researchgate.net This leads to electrostatic repulsion with negatively charged surfaces of soil and sediment particles, reducing sorption and increasing its mobility in water. researchgate.net

Biodegradation is another crucial process affecting the fate of sulfamethoxazole. researchgate.net Natural biodegradation is considered an important dissipation pathway in both aquatic and terrestrial environments, proceeding more slowly under anaerobic conditions. researchgate.net The rate of biodegradation can be influenced by the level of organic carbon in the soil, which is linked to higher microbial activity. researchgate.net

Degradation and Biotransformation Pathways of Sulfamethoxazole Leading to N Methylated and Other N Substituted Products

Abiotic Transformation Processes

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with highly reactive species, primarily hydroxyl radicals (•OH). nih.gov These processes are considered highly effective for degrading recalcitrant organic pollutants such as the antibiotic sulfamethoxazole (B1682508) (SMX). nih.govresearchgate.net AOPs can be broadly categorized into various systems, including those based on Fenton chemistry, electrochemical oxidation, ionizing radiation, non-thermal plasma, and sulfate (B86663) radicals.

During the photo-Fenton oxidation of sulfamethoxazole, the molecule undergoes a series of transformations. The degradation typically follows pseudo-first-order kinetics, with the concentration of SMX decreasing rapidly in the initial minutes of the reaction. mdpi.com The primary attacks by hydroxyl radicals can occur at several positions on the SMX molecule, leading to different degradation pathways.

Key transformation pathways identified in photo-Fenton and Fenton-like systems include:

Hydroxylation of the Aniline (B41778) Ring: The direct attack of hydroxyl radicals on the aromatic ring of the aniline moiety leads to the formation of various hydroxylated intermediates. nih.gov

Cleavage of the Sulfonamide Bond: The S-N bond is a primary site for radical attack, leading to the separation of the molecule into sulfanilic acid derivatives and 3-amino-5-methylisoxazole (B124983). nih.gov

Isoxazole (B147169) Ring Opening: The isoxazole ring can also be opened through radical attack, leading to the formation of smaller organic compounds.

Studies have identified several specific transformation products (TPs) during the photo-Fenton treatment of sulfamethoxazole. nih.gov For instance, one hypothetical degradation pathway involves the initial formation of monohydroxylated sulfamethoxazole, followed by the cleavage of the sulfonamide bond to produce monohydroxylated sulfanilic acid and 3-amino-5-methylisoxazole. nih.gov Another pathway involves the direct cleavage of the S-N bond. In a solar photo-Fenton process, a detailed degradation pathway was proposed, highlighting the complexity of the reactions. nih.gov

| Transformation Product | Molecular Formula | m/z Ratio | Proposed Formation Step | Source |

|---|---|---|---|---|

| Monohydroxylated Sulfamethoxazole | C₁₀H₁₁N₃O₄S | 270 | Hydroxyl radical attack on the aromatic ring | nih.gov |

| 3-Amino-5-methylisoxazole | C₄H₆N₂O | 99 | Cleavage of the S-N sulfonamide bond | nih.gov |

| Sulfanilic acid | C₆H₇NO₃S | 173 | Cleavage of the S-N sulfonamide bond | bohrium.com |

| Monohydroxylated sulfanilic acid | C₆H₇NO₄S | 189 | Hydroxylation followed by S-N bond cleavage | nih.gov |

Electrochemical Advanced Oxidation Processes (EAOPs) utilize electrochemical cells to generate strong oxidizing agents, such as hydroxyl radicals, directly on the anode surface or indirectly in the bulk solution. researchgate.net Boron-doped diamond (BDD) anodes are particularly effective for this purpose due to their high stability and large overpotential for oxygen evolution, which promotes the generation of •OH. researchgate.netnih.gov

The electrochemical oxidation of sulfamethoxazole on a BDD anode is highly efficient, capable of achieving complete removal of the parent compound in a short time. nih.govpku.edu.cn The degradation mechanism involves multiple pathways, initiated by the attack of hydroxyl and, in the presence of chloride, chlorine radicals. nih.gov

Identified degradation pathways in EAOPs include:

Hydroxylation: Hydroxyl radicals attack the SMX molecule, leading to the formation of hydroxylated products (e.g., P270). nih.gov This can be followed by further hydroxylation and chlorination. nih.gov

Oxidation: The aniline group can be oxidized. nih.gov

Bond Cleavage: The sulfonamide (S-N) and other bonds can be broken, leading to smaller fragments like 3-amino-5-methylisoxazole (P99) and sulfanilic acid derivatives. nih.gov

Coupling/Dimerization: At lower current densities, dimerization of SMX can occur through the phenylamino (B1219803) group. nih.govpku.edu.cn

Chlorination: In the presence of NaCl as a supporting electrolyte, reactive chlorine species are generated, which contribute to the degradation process through chlorination reactions, forming chlorinated byproducts. nih.gov

The complexity of the reaction environment leads to a wide array of transformation products. nih.gov

| Product ID (m/z) | Proposed Structure/Modification | Proposed Pathway | Source |

|---|---|---|---|

| P270 | Hydroxylated SMX | Hydroxylation | nih.gov |

| P271, P286, P321 | Hydroxylated and Chlorinated SMX | Hydroxylation, Chlorination | nih.gov |

| P255 | Oxidized SMX | Oxidation | nih.gov |

| P519, P503 | Coupled SMX dimers | Coupling | nih.gov |

| P99 | 3-Amino-5-methylisoxazole | S-N Bond Cleavage | nih.gov |

| P173 | Sulfanilic acid | S-N Bond Cleavage | nih.gov |

Electron beam irradiation (EBI) is an AOP that uses high-energy electrons to induce the radiolysis of water, generating a mixture of highly reactive species including hydrated electrons (e⁻aq), hydrogen atoms (•H), and hydroxyl radicals (•OH). scilit.comresearchgate.net These species then attack and degrade organic pollutants. EBI has been demonstrated as a highly effective method for degrading sulfamethoxazole in aqueous solutions, with degradation efficiency dependent on the absorbed dose and solution pH. scilit.comresearchgate.net

The degradation of SMX by EBI follows pseudo-first-order kinetics. scilit.comresearchgate.net Scavenger experiments have confirmed that hydroxyl radicals are the dominant species responsible for the degradation process. scilit.comresearchgate.net The degradation of SMX in the solid state by electron beams primarily involves the breaking of the S-N and N-C bonds, yielding sulfanilamide (B372717) and sulfanilic acid. nih.gov

In aqueous solutions, the degradation is more complex, leading to a variety of transformation products. scilit.comresearchgate.net Notably, EBI can lead to the formation of N-substituted products through reactions on the aniline nitrogen. LC-MS analysis has revealed the formation of multiple transformation products, including hydroxylated sulfonamides and nitro-substituted derivatives. scilit.comresearchgate.net The formation of 4-nitro-sulfamethoxazole is a significant finding, as this represents a direct modification of the amine group. nih.gov

| Transformation Product | Matrix | Proposed Formation Pathway | Source |

|---|---|---|---|

| Hydroxylated Sulfonamides | Aqueous | •OH addition to the aromatic ring | scilit.com, researchgate.net |

| Nitro-substituted derivatives (e.g., 4-nitro-sulfamethoxazole) | Aqueous | Oxidation of the aniline amine group | scilit.com, researchgate.net, nih.gov |

| Sulfanilamide | Solid | Cleavage of the N-C bond of the isoxazole ring | nih.gov |

| Sulfanilic acid | Solid | Cleavage of the S-N sulfonamide bond | nih.gov |

Non-thermal plasma (NTP) is an emerging AOP that generates a plethora of reactive species, including hydroxyl radicals, ozone, hydrogen peroxide, and UV photons, by applying electrical discharges to a gas above a liquid. frontiersin.org When applied to aqueous solutions, these species effectively degrade persistent organic pollutants. frontiersin.org

The NTP treatment of sulfamethoxazole in a dielectric barrier discharge (DBD) reactor has been shown to achieve efficient degradation and complete mineralization. frontiersin.org The primary reactive species involved in the degradation are identified as the hydroxyl radical and ozone. frontiersin.org

The main degradation pathway observed during NTP treatment involves the cleavage of the sulfonamide S-N bond. frontiersin.org This leads to the formation of 3-amino-5-methylisoxazole as the most abundant transformation product detected. frontiersin.org This pathway is consistent with degradation mechanisms seen in other AOPs where the S-N bond is a vulnerable site for radical attack. frontiersin.org

| Transformation Product | m/z Ratio | Proposed Formation Pathway | Source |

|---|---|---|---|

| 3-Amino-5-methylisoxazole | 99 | Cleavage of the S-N sulfonamide bond | frontiersin.org |

Sulfate radical-based AOPs (SR-AOPs) are gaining prominence for environmental remediation. nih.govnih.gov The sulfate radical (SO₄•⁻) is a strong oxidant that can be generated through the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) by heat, UV light, or transition metals. nih.govfrontiersin.org SR-AOPs have proven effective in degrading sulfonamide antibiotics, including sulfamethoxazole. nih.gov

The sulfate radical, being a strong electrophilic oxidant, preferentially attacks electron-rich moieties in organic molecules. researchgate.net In the case of sulfamethoxazole and other sulfonamides, the primary site of attack is the aniline moiety. researchgate.net The reaction is initiated by an electron transfer from the aniline nitrogen to the sulfate radical, forming an anilinyl radical cation. researchgate.net

This radical cation is unstable and can undergo further reactions. A key transformation pathway identified for sulfonamides in SR-AOPs is an intermolecular Smiles-type rearrangement. researchgate.net This rearrangement leads to the extrusion of sulfur dioxide (SO₂) and the formation of specific SO₂ extrusion products (SEPs). researchgate.net This pathway represents a significant departure from simple hydroxylation or bond cleavage, highlighting a unique mechanism of degradation characteristic of SR-AOPs.

| Mechanism | Description | Resulting Products | Source |

|---|---|---|---|

| Electron Transfer | SO₄•⁻ attacks the aniline moiety, forming an anilinyl radical cation. | Anilinyl radical cation | researchgate.net |

| Smiles-type Rearrangement | The radical cation undergoes intermolecular rearrangement. | SO₂ Extrusion Products (SEPs) | researchgate.net |

Hydroxylation and Nitro-Substitution Reactions as Degradation Products

The degradation of sulfamethoxazole (SMX) can proceed through various chemical transformation pathways, including hydroxylation and nitro-substitution, particularly during advanced oxidation processes (AOPs) and other chemical treatments. These reactions result in the formation of several degradation products.

Hydroxylation involves the addition of one or more hydroxyl (-OH) groups to the SMX molecule. This can occur on the aniline ring, the isoxazole ring, or the methyl group of the isoxazole ring. For instance, the formation of hydroxylated SMX derivatives is a common pathway observed during ozonation and photo-Fenton processes. researchgate.net The hydroxyl radicals (•OH), which are potent oxidizing agents generated in AOPs, are primarily responsible for these hydroxylation reactions. researchgate.netnih.gov The position of hydroxylation can vary, leading to a range of isomeric products. For example, hydroxylation of the aniline ring can occur at positions ortho or para to the amino group. nih.gov

Nitro-substitution is another degradation pathway where a nitro (-NO2) group replaces a hydrogen atom on the aromatic ring of SMX. This reaction has been observed during processes involving reactive nitrogen species. bohrium.comnih.gov For instance, 4-nitro-sulfamethoxazole has been identified as a degradation product in systems using dielectric barrier discharge (DBD) plasma combined with persulfate. bohrium.com The formation of nitrated products can also occur through the reaction of SMX with nitrite (B80452) (NO₂⁻) under acidic conditions. nih.gov

The table below summarizes some of the key degradation products formed through hydroxylation and nitro-substitution of sulfamethoxazole.

| Transformation Pathway | Degradation Product | Precursor Compound |

| Hydroxylation | Hydroxylated sulfamethoxazole | Sulfamethoxazole |

| Nitro-substitution | 4-nitro-sulfamethoxazole | Sulfamethoxazole |

Role of Reactive Species in Degradation Mechanisms of Sulfamethoxazole

Reactive species play a pivotal role in the degradation of sulfamethoxazole, particularly in advanced oxidation processes (AOPs) designed for water and wastewater treatment. These highly reactive chemical entities initiate and propagate reactions that lead to the breakdown of the sulfamethoxazole molecule. The primary reactive species involved include hydroxyl radicals (•OH), sulfate radicals (SO₄•⁻), and ozone (O₃). rsc.orgresearchgate.net

Hydroxyl Radicals (•OH): As one of the most powerful oxidants, hydroxyl radicals are non-selective and react rapidly with electron-rich moieties of organic molecules like sulfamethoxazole. researchgate.net They can attack the aniline ring, the isoxazole ring, and the sulfonamide group. nih.gov The reaction of •OH with the aniline ring often leads to hydroxylation, forming hydroxylated byproducts. researchgate.netnih.gov Abstraction of a hydrogen atom from the amino group or addition to the aromatic ring are other possible reaction mechanisms. rsc.org

Sulfate Radicals (SO₄•⁻): Sulfate radicals are also strong oxidizing agents, typically generated from the activation of persulfate (PDS) or peroxymonosulfate (PMS). researchgate.net They can effectively degrade sulfamethoxazole, and in some systems, PMS has shown higher degradation efficiency than PDS. bohrium.com The degradation of sulfamethoxazole can be influenced by the presence of other reactive species like superoxide (B77818) radicals (O₂•⁻) and singlet oxygen (¹O₂), as demonstrated by scavenging experiments. bohrium.com

Ozone (O₃): Ozone can react with sulfamethoxazole through two main mechanisms: direct reaction with the molecular ozone and indirect reaction with hydroxyl radicals produced from ozone decomposition. rsc.org The direct reaction of ozone is selective and tends to target electron-rich sites, such as the aniline moiety of sulfamethoxazole. rsc.org Theoretical studies suggest that ozone can attack the aromatic rings via electrophilic addition and the amino and methyl groups via hydrogen atom transfer. rsc.org

The table below provides a summary of the key reactive species and their roles in the degradation of sulfamethoxazole.

| Reactive Species | Role in Degradation |

| Hydroxyl Radical (•OH) | Non-selective oxidation, leading to hydroxylation and fragmentation. researchgate.netnih.gov |

| Sulfate Radical (SO₄•⁻) | Strong oxidizing agent, effective in degrading sulfamethoxazole. bohrium.comresearchgate.net |

| Ozone (O₃) | Selective direct reaction and non-selective indirect reaction via •OH. rsc.org |

Biotic Transformation Processes (Biodegradation and Biotransformation)

Microbial Degradation in Wastewater Treatment Plants and Natural Environments

The microbial degradation of sulfamethoxazole is a significant process influencing its fate and persistence in both engineered and natural environments. Conventional wastewater treatment plants (WWTPs) exhibit variable efficiency in removing sulfamethoxazole, with biodegradation being a key mechanism. nih.govresearchgate.net The removal rates can be influenced by various operational parameters and the composition of the microbial community present in the activated sludge. semanticscholar.org

In natural environments such as rivers and soils, microorganisms also contribute to the breakdown of sulfamethoxazole. researchgate.net The presence of sulfamethoxazole can exert selective pressure on microbial communities, potentially leading to the development of antibiotic resistance. nih.gov The biodegradation of sulfamethoxazole in these environments is often a slow process and can be affected by factors like temperature, pH, and the availability of other carbon sources. semanticscholar.org

Identification of Key Microbial Strains and Consortia Involved in Sulfonamide Biotransformation

A number of bacterial strains and microbial consortia capable of degrading sulfamethoxazole and other sulfonamides have been isolated and identified from various environments, including activated sludge and contaminated soils. researchgate.net These microorganisms utilize sulfamethoxazole as a source of carbon, nitrogen, or energy.

Pure cultures of bacteria from genera such as Pseudomonas, Acinetobacter, Bacillus, and Sphingobacterium have demonstrated the ability to degrade sulfamethoxazole. nih.govnih.govhep.com.cnnih.gov For instance, Pseudomonas psychrophila HA-4 was isolated at low temperatures and could use sulfamethoxazole as its sole carbon and energy source. nih.gov Similarly, a strain of Sphingobacterium mizutaii isolated from activated sludge was able to efficiently degrade sulfamethoxazole. nih.gov

Microbial consortia, which are communities of different microbial species, can also be effective in the biodegradation of sulfamethoxazole. nih.govresearchgate.net In some cases, the degradation is a cooperative effort, where one species performs the initial breakdown and another utilizes the resulting intermediates. researchgate.net For example, a consortium of Leucobacter sp. and Achromobacter denitrificans was shown to effectively degrade sulfamethoxazole. researchgate.net The presence of microalgae in consortia with bacteria can enhance the biodegradation of sulfamethoxazole, likely due to the oxygen produced during photosynthesis. nih.gov

The table below lists some of the key microbial strains and consortia involved in the biotransformation of sulfonamides.

| Microbial Strain/Consortium | Environment of Isolation | Key Findings |

| Pseudomonas psychrophila HA-4 | - | Capable of degrading sulfamethoxazole at low temperatures. nih.gov |

| Sphingobacterium mizutaii LLE5 | Activated sludge | Utilizes sulfamethoxazole as a sole carbon source. nih.gov |

| Acinetobacter sp. | - | Capable of degrading sulfamethoxazole. researchgate.net |

| Bacillus subtilis | Column reactors | Efficiently degrades sulfamethoxazole. hep.com.cn |

| Leucobacter sp. and Achromobacter denitrificans consortium | Activated sludge and wastewater | Cooperative degradation of sulfamethoxazole. researchgate.net |

| Microalgae-bacteria consortium | Wastewater treatment plant effluent | Enhanced biodegradation of sulfamethoxazole. nih.gov |

Metabolic Pathways Involving N-Demethylation, N-Acetylation, N-Hydroxylation, and N-Glucuronidation of Sulfamethoxazole

The biotransformation of sulfamethoxazole in various organisms, including microorganisms and higher organisms, involves several key metabolic pathways. These pathways modify the sulfamethoxazole molecule, often leading to changes in its biological activity and physicochemical properties.

N-Acetylation is a major metabolic pathway for sulfamethoxazole. nih.govmdpi.com This reaction involves the addition of an acetyl group to the N4-amino group of the aniline ring, forming N4-acetyl-sulfamethoxazole. researchgate.net This metabolite is often the most abundant form of sulfamethoxazole found in urine. mdpi.com While acetylation is a common detoxification pathway, N4-acetyl-sulfamethoxazole can be deacetylated back to the parent compound. nih.gov

N-Hydroxylation can also occur, leading to the formation of hydroxylated metabolites. This process is a type of phase I metabolic reaction.

N-Glucuronidation is a phase II metabolic pathway where a glucuronic acid moiety is attached to the sulfamethoxazole molecule, specifically at the N1-position of the sulfonamide group. researchgate.netbohrium.com This process increases the water solubility of the compound, facilitating its excretion. The resulting metabolite is known as sulfamethoxazole-N-glucuronide. researchgate.net

While N-demethylation is a known metabolic pathway for some drugs, its specific role in the microbial degradation of sulfamethoxazole is less commonly reported compared to acetylation and glucuronidation.

The table below summarizes the key metabolic pathways and the resulting metabolites of sulfamethoxazole.

| Metabolic Pathway | Metabolite | Description |

| N-Acetylation | N4-acetyl-sulfamethoxazole | Addition of an acetyl group to the N4-amino group. nih.govmdpi.com |

| N-Hydroxylation | Hydroxylated sulfamethoxazole | Addition of a hydroxyl group. |

| N-Glucuronidation | Sulfamethoxazole-N-glucuronide | Conjugation with glucuronic acid at the N1-position. researchgate.netbohrium.com |

Cleavage of Sulfonamide Bonds and Isoxazole Ring Opening in Biodegradation

The biodegradation of sulfamethoxazole can involve the cleavage of specific chemical bonds within its structure, leading to its breakdown into smaller molecules. The two primary sites for this cleavage are the sulfonamide bond (S-N) and the isoxazole ring.

Cleavage of the Sulfonamide Bond: The sulfonamide bond is a key structural feature of sulfamethoxazole, and its cleavage is a critical step in the degradation process. This cleavage can result in the formation of two main fragments: sulfanilic acid and 3-amino-5-methylisoxazole. nih.gov This breakdown pathway has been observed in various microbial degradation studies. nih.gov The cleavage of the S-N bond is a common hydrolytic reaction that can be catalyzed by microbial enzymes. nih.gov

Isoxazole Ring Opening: The isoxazole ring is another part of the sulfamethoxazole molecule that can be targeted during biodegradation. The opening of this heterocyclic ring is a more complex process and can lead to a variety of degradation products. mdpi.com This pathway can occur through oxidative or hydrolytic mechanisms. The breakdown of the isoxazole ring is a significant step towards the complete mineralization of the sulfamethoxazole molecule.

The table below summarizes the key bond cleavage events and the resulting products in the biodegradation of sulfamethoxazole.

| Bond Cleavage Event | Resulting Products |

| Sulfonamide (S-N) Bond Cleavage | Sulfanilic acid, 3-amino-5-methylisoxazole nih.gov |

| Isoxazole Ring Opening | Various smaller organic molecules mdpi.com |

Phytotransformation and Plant Metabolism of Sulfamethoxazole to N-Glycosylated Products

The uptake and metabolism of sulfamethoxazole (SMX) by plants, a process known as phytotransformation, is a significant pathway for its transformation in the environment. A primary metabolic route observed in various plant species is N-glycosylation, where a glycosyl group (typically glucose) is attached to the nitrogen atom of the SMX molecule. This conjugation is a common detoxification mechanism in plants for xenobiotics.

Research using the model plant Arabidopsis thaliana has shown that SMX is extensively metabolized. After a 10-day exposure period, only 1.1% of the parent SMX compound remained in the plant tissues. mdpi.comdtu.dkmdpi.com The predominant transformation pathway was identified as N-glycosylation, with the metabolite N4-glycosyl-SMX accounting for over 80% of the extractable metabolites. mdpi.comdtu.dkmdpi.com This indicates a highly efficient conversion process within the plant.

Further metabolism of this initial glycosylated product can also occur. Studies have identified the formation of N4-glycosyl-glycoside SMX , which suggests a subsequent glycosylation of the initially formed N4-glycosyl-SMX. mdpi.comdtu.dkmdpi.com While the concentration of N4-glycosyl-glycoside SMX increased throughout the experiment, it remained at levels one to two orders of magnitude lower than N4-glycosyl-SMX. mdpi.com The temporal variation of these metabolites suggests that after 7 days, the concentration of N4-glycosyl-SMX in plant tissues began to decrease, likely due to its further metabolism into N4-glycosyl-glycoside-SMX and subsequent sequestration into the cell wall or excretion back into the growth media. mdpi.com

Studies on other plant species have also confirmed glycosylation as a key metabolic pathway. In rice (Oryza sativa), glycosylation was identified as one of several transformation pathways, alongside deamination, hydroxylation, acetylation, and formylation. researchgate.net Similarly, investigations involving cucumber (Cucumis sativus) seedlings also observed direct conjugation of the parent SMX compound via glucosylation. nih.gov While acetylation to form N4-acetylsulfamethoxazole was found to be a major metabolic route in cucumber and Arabidopsis thaliana cell cultures, the formation of N-glycosylated products remains a consistently reported and significant pathway of sulfamethoxazole phytotransformation. nih.gov

| Plant Species | Major Transformation Pathway | Identified N-Glycosylated Products | Other Identified Metabolites |

|---|---|---|---|

| Arabidopsis thaliana | N-glycosylation | N4-glycosyl-SMX, N4-glycosyl-glycoside SMX | Pterin-SMX, Methyl salicylate-SMX |

| Cucumber (Cucumis sativus) | Acetylation & Glucosylation | Sulfamethoxazole-glucoside (unspecified) | N4-acetylsulfamethoxazole |

| Rice (Oryza sativa) | Glycosylation, Acetylation, etc. | Glycosylated SMX (unspecified) | Deaminated, hydroxylated, acetylated, and formylated products |

Kinetic Studies of Degradation and Formation of Transformation Products

The degradation of sulfamethoxazole in various environmental matrices is frequently described by kinetic models that quantify the rate of its transformation. These studies are crucial for understanding the persistence and fate of the antibiotic. The degradation kinetics are highly dependent on the specific process, whether it be photodegradation, oxidation by advanced oxidation processes (AOPs), or biological degradation.

Influence of Environmental Factors on Transformation Kinetics (pH, Temperature, Concentration)

Environmental conditions play a critical role in dictating the rate of sulfamethoxazole degradation. Key factors influencing the transformation kinetics include pH, temperature, and the initial concentration of the compound.

pH: The pH of the solution is a dominant factor affecting SMX degradation rates across various treatment processes. This is largely due to the fact that SMX can exist in different ionization states (cationic, neutral, or anionic) depending on the pH, with pKa values of approximately 1.7 and 5.6. researchgate.net The reactivity of these different species with oxidants can vary significantly.

In oxidation by ferrate(VI), degradation is significantly favored under acidic conditions. The first-order reaction rate constant (k) at pH 3 was found to be 1.9 × 10⁻² min⁻¹, which is 7.6 times faster than the rate of 2 × 10⁻³ min⁻¹ observed at pH 7. nih.gov

Similarly, degradation via electron beam irradiation is more efficient at lower pH. The degradation rate constant was highest at pH 2.70 (k = 2.6) and gradually decreased as the pH increased. mdpi.com

In contrast, some studies have shown that higher pH values can decrease photodegradation rates. nih.gov This highlights how the optimal pH for degradation is highly process-dependent.

Temperature: Temperature influences the rate of chemical reactions, and SMX degradation is no exception.

In studies on the degradation of sulfonamides in animal manures, temperature had a significant effect. In swine manure, the concentration of sulfonamides decreased as the temperature increased, with the lowest concentration observed at 60°C. nih.gov Conversely, in chicken manure, the most effective degradation occurred at 30°C. nih.gov

Thermal degradation studies of pure sulfamethoxazole have identified distinct pathways at different temperatures, with one pathway involving the release of aniline at 260-300°C and another occurring at higher temperatures of 535-550°C. researchgate.net

Concentration: The initial concentration of sulfamethoxazole can impact the efficiency and kinetics of its degradation.

During degradation by electron beam irradiation, the efficiency was inversely related to the initial SMX concentration. At a dose of 0.5 kGy, the degradation efficiency was 94.4% for an initial concentration of 5 mg/L, which decreased to 79.0% for an initial concentration of 30 mg/L. mdpi.com

In γ-irradiation studies, the first-order dose constant decreased as the initial SMX concentration increased. The constant was 3.54 kGy⁻¹ for an initial concentration of 26.4 mg L⁻¹, but dropped to 1.32 kGy⁻¹ when the concentration was 59.8 mg L⁻¹. asianpubs.org

Higher initial concentrations of SMX have also been shown to decrease its photodegradation rate. nih.gov

| Factor | Degradation Process | Observation | Kinetic Parameter Example |

|---|---|---|---|

| pH | Ferrate(VI) Oxidation | Degradation rate is 7.6 times faster at pH 3 than at pH 7. | k = 1.9 × 10⁻² min⁻¹ (pH 3) vs. 2 × 10⁻³ min⁻¹ (pH 7) |

| pH | Electron Beam Irradiation | Degradation rate constant is highest under acidic conditions and decreases with increasing pH. | k = 2.6 at pH 2.70 |

| Temperature | Degradation in Swine Manure | Degradation increases with temperature, with maximum reduction at 60°C. | - |

| Concentration | γ-Irradiation | The first-order dose constant decreases with increasing initial concentration. | k = 3.54 kGy⁻¹ (26.4 mg/L) vs. 1.32 kGy⁻¹ (59.8 mg/L) |

| Concentration | Electron Beam Irradiation | Degradation efficiency decreases with increasing initial concentration. | 94.4% (5 mg/L) vs. 79.0% (30 mg/L) at 0.5 kGy |

Pseudo-First-Order Kinetics Modeling in Environmental Degradation

ln(C₀/Cₜ) = kt

where C₀ is the initial concentration of SMX, Cₜ is the concentration at time t, and k is the pseudo-first-order rate constant.

This model has been successfully applied to describe SMX degradation in numerous processes:

Advanced Oxidation Processes: The degradation of SMX by the photo-Fenton process follows pseudo-first-order kinetics, with the rate constant (k_SMX) increasing with higher concentrations of the Fe(II) catalyst, reaching a maximum value of 1.3079 min⁻¹. mdpi.com Similarly, oxidation by ferrate(VI) nih.gov and persulfate activated by ferrous ions also adhere to this model. mdpi.com

Irradiation: Both electron beam irradiation and γ-irradiation have been shown to degrade SMX according to pseudo-first-order kinetics. mdpi.comasianpubs.org

Photodegradation: The photolysis of SMX in aqueous solutions under simulated sunlight follows first-order kinetics. nih.gov The kinetics of both direct photolysis under UV-C light and indirect photodegradation also fit a first-order model. researchgate.net

Biological Systems: In agricultural soil systems, the degradation processes of SMX were found to effectively follow a first-order kinetic model. nih.gov

The pseudo-first-order rate constant (k) is a valuable parameter for comparing the efficiency of different degradation processes under various conditions. For instance, the rate constant for SMX degradation in a sunlight/Fe(II)/Citric Acid/Persulfate system was determined to be 0.0363 min⁻¹. mdpi.com In another study, the reaction of SMX with free chlorine was rapid, with a half-life of just 23 seconds under pseudo-first-order conditions, corresponding to a second-order rate constant of 2.4 × 10³ M⁻¹ s⁻¹ for the anionic species of SMX. acs.org The consistent applicability of the pseudo-first-order model across such a wide range of degradation scenarios underscores its utility in predicting the environmental fate of sulfamethoxazole. mdpi.commdpi.comnih.govnih.gov

Conclusion and Future Research Directions

Synthesis of Current Understanding on the Formation and Fate of N-Methylated Sulfamethoxazole (B1682508)

The formation of 4-N-methyl-sulfamethoxazole is a lesser-studied transformation pathway of the parent antibiotic, sulfamethoxazole. While N4-acetylation is the primary metabolic route in humans, methylation at the N4-position represents another potential biotransformation pathway. researchgate.netnih.gov Studies on the metabolism of sulfamethoxazole have identified various metabolites, including N4-acetyl-sulfamethoxazole, sulfamethoxazole hydroxylamine, and glucuronide conjugates. wikipedia.orgmdpi.comnih.gov The enzymatic processes leading to N-methylation of sulfamethoxazole are not as well-characterized as other metabolic pathways but may involve methyltransferase enzymes.

In environmental systems, the fate of this compound is largely inferred from the broader understanding of sulfamethoxazole and its other metabolites. Sulfonamides, in general, are known to be relatively persistent in the environment. nih.gov The environmental fate of these compounds is influenced by factors such as sunlight, sediment composition, and microbial activity. nih.gov For instance, photolysis can lead to the degradation of sulfamethoxazole and some of its metabolites, and in some cases, can even result in the back-transformation of metabolites to the parent compound. illinois.edu Biodegradation in river sediment has been shown to be an effective removal mechanism for sulfamethoxazole and its major human metabolites. nih.gov However, the specific degradation pathways and rates for this compound in various environmental compartments remain an area requiring further investigation.

The table below summarizes the key transformation products of sulfamethoxazole identified in various studies, highlighting the diversity of metabolic and environmental alteration pathways.

| Transformation Product | Formation Pathway | Environment/Organism |

| This compound | N-methylation | Inferred from general sulfonamide biotransformation |

| N4-acetyl-sulfamethoxazole | N-acetylation | Humans, Pig Hepatocytes nih.gov |

| Sulfamethoxazole hydroxylamine | N-hydroxylation | Humans, Microalgae nih.govnih.gov |

| Sulfamethoxazole-N-glucuronide | N-glucuronidation | Humans mdpi.com |

| N4-glycosyl-SMX | N-glycosylation | Arabidopsis thaliana researchgate.net |

| Pterin-SMX conjugates | Conjugation | Arabidopsis thaliana researchgate.net |

Identification of Knowledge Gaps and Emerging Research Avenues in N-Substituted Sulfonamide Chemistry

The field of N-substituted sulfonamide chemistry is continually evolving, with ongoing synthesis of novel derivatives for various therapeutic applications. nih.govflemingcollege.ca However, this progress also highlights significant knowledge gaps, particularly concerning the environmental implications of these compounds.

A primary knowledge gap is the comprehensive understanding of the formation, fate, and potential toxicity of the full spectrum of N-substituted sulfonamide transformation products, including this compound. While research has focused on the primary metabolites, a multitude of other derivatives formed through biotic and abiotic processes are likely present in the environment but remain uncharacterized. The biological activity of these transformation products is another critical unknown; they may retain antimicrobial properties, contributing to the selection pressure for antibiotic resistance, or exhibit other unforeseen toxicological effects. nih.govnih.gov

Emerging research avenues in this field are consequently directed at closing these gaps. There is a growing need for studies that elucidate the enzymatic pathways responsible for the formation of less common metabolites like N-methylated derivatives. Furthermore, research is expanding to investigate the environmental degradation of a wider range of N-substituted sulfonamides beyond the parent compounds. This includes studying their persistence, mobility, and potential for bioaccumulation in different environmental matrices. Another promising area of research is the development of predictive models for the environmental fate and toxicity of novel sulfonamide derivatives based on their chemical structure. nih.gov

Prospects for Methodological Advancements and Interdisciplinary Approaches in Sulfamethoxazole Research

Advancements in analytical chemistry are crucial for deepening our understanding of sulfamethoxazole and its derivatives. High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry (MS), remains a cornerstone for the sensitive and selective quantification of these compounds in complex environmental and biological samples. sigmaaldrich.comijrpb.comhistorymedjournal.com Future methodological developments will likely focus on:

High-resolution mass spectrometry (HRMS): To enable the non-targeted screening and identification of a broader range of known and unknown transformation products.

Improved sample preparation techniques: To enhance the extraction and concentration of trace levels of sulfonamides and their metabolites from diverse matrices like soil, sediment, and biological tissues.

Development of rapid and portable analytical methods: To facilitate in-field monitoring and a more immediate assessment of environmental contamination. rsc.orgthebrpi.org

Addressing the multifaceted challenges posed by sulfamethoxazole and its N-substituted derivatives necessitates a concerted interdisciplinary approach. This involves collaboration between:

Chemists: To synthesize reference standards for novel metabolites and develop advanced analytical methods.

Microbiologists and Biochemists: To investigate the microbial and enzymatic pathways of biotransformation and the mechanisms of antibiotic resistance.

Environmental Scientists and Toxicologists: To assess the environmental fate, ecotoxicity, and potential risks to human health posed by these compounds. nih.govnih.gov

Computational Scientists: To develop models that predict the environmental behavior and biological activity of these chemicals. nih.gov

By integrating expertise from these diverse fields, the scientific community can build a more comprehensive understanding of the life cycle of this compound and other N-substituted sulfonamides, from their formation to their ultimate environmental fate and impact. This knowledge is essential for developing effective strategies to mitigate their potential risks and ensure the continued efficacy of this important class of antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.